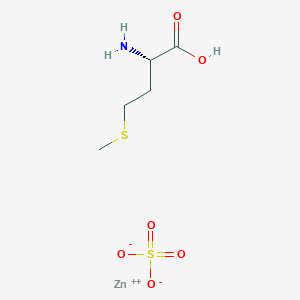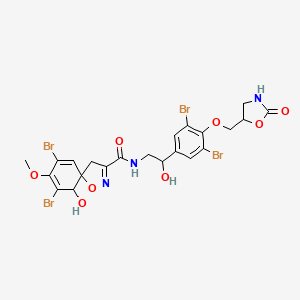
(S)-Bulbocapnine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bulbocapnine(1+) is an organic cation that is the conjugate acid of bulbocapnine, obtained by protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a bulbocapnine.
Aplicaciones Científicas De Investigación
Electrocardiogram Conditioning
(S)-Bulbocapnine demonstrates significant effects on electrocardiogram (ECG) patterns. A study by Pérez-Cruet and Gantt (1964) explored its use in conditioning ECG changes, particularly in the amplitude of the T wave. The research indicated that bulbocapnine's effects on the ECG are mediated centrally rather than peripherally (Pérez-Cruet & Gantt, 1964).
Inhibition of Tyrosine Hydroxylase
A study by Zhang et al. (1997) investigated the inhibitory effects of bulbocapnine on tyrosine hydroxylase (TH), an enzyme crucial in dopamine biosynthesis. The research demonstrated that bulbocapnine exhibited uncompetitive inhibition with a Ki value of 0.20 mM (Zhang et al., 1997).
Electrographic and Behavioral Effects
Wada (1962) explored the electrographic and behavioral effects of intraventricular injection of bulbocapnine in monkeys. This study contributed to understanding the neurophysiological impact of bulbocapnine, particularly in relation to behavioral changes like catalepsy (Wada, 1962).
Spinal Reflex Modulation
Willis et al. (1968) examined the action of bulbocapnine on spinal reflexes in animals. They found that high doses generally increased the flexion reflex due to the repetitive firing of individual motor neurons and the increase in the number of motor neurons responding to the afferent volley (Willis et al., 1968).
Neurotransmitter Blocking Agent
Walaszek and Chapman (1962) identified bulbocapnine as an adrenergic and serotonin blocking agent. The study highlighted its antagonistic effects on neurotransmitter systems, providing insights into its potential role in neurological and psychiatric research (Walaszek & Chapman, 1962).
Glycogen and Glucose Content in the Brain
Crossland and Rogers (1968) investigated the effects of bulbocapnine on the glycogen, glucose, and lactic acid content of the brain in rats. The study found significant changes in these biochemical parameters, contributing to the understanding of bulbocapnine's metabolic impact on the central nervous system (Crossland & Rogers, 1968).
Dopamine Biosynthesis Inhibition
Research by Shin et al. (1998) on the effects of bulbocapnine on dopamine biosynthesis in PC12 cells revealed its inhibitory impact. This study added to the understanding of how bulbocapnine might influence neurotransmitter synthesis and its potential implications in neuropharmacology (Shin et al., 1998).
Propiedades
Nombre del producto |
(S)-Bulbocapnine |
|---|---|
Fórmula molecular |
C19H20NO4+ |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/p+1/t12-/m0/s1 |
Clave InChI |
LODGIKWNLDQZBM-LBPRGKRZSA-O |
SMILES isomérico |
C[NH+]1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3 |
SMILES |
C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 |
SMILES canónico |
C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



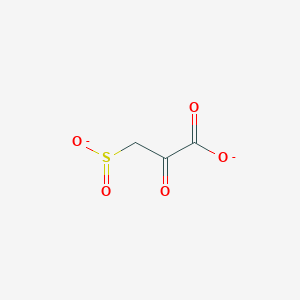
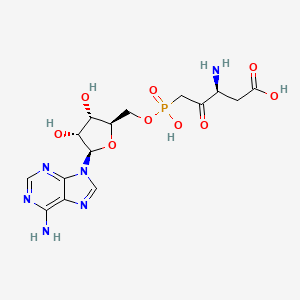
![Mono-[123I]Iodohypericin](/img/structure/B1262460.png)


![1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)
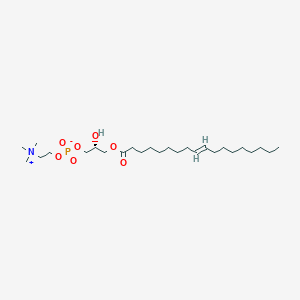
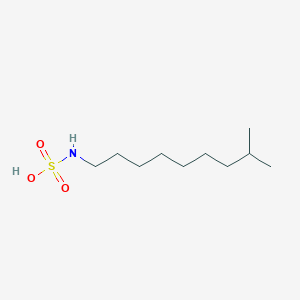
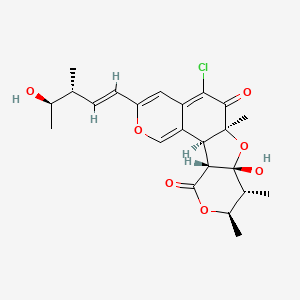
![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)
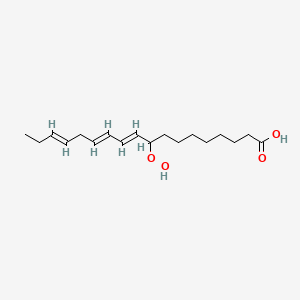
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)
